molecular formula C9H22ClN B3230689 2,6-Dimethylheptan-4-amine hydrochloride CAS No. 130996-65-5

2,6-Dimethylheptan-4-amine hydrochloride

Cat. No.: B3230689
CAS No.: 130996-65-5
M. Wt: 179.73 g/mol
InChI Key: MIIOSNBDDPBLBR-UHFFFAOYSA-N
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Description

2,6-Dimethylheptan-4-amine hydrochloride is an organic compound with the molecular formula C9H22ClN and a molecular weight of 179.73 g/mol . It is a hydrochloride salt form of 2,6-dimethylheptan-4-amine, which is a derivative of heptane. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylheptan-4-amine hydrochloride typically involves the alkylation of heptane derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common method includes the reaction of 2,6-dimethylheptan-4-one with ammonia or an amine under reducing conditions to form the amine, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation, crystallization, and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylheptan-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrates, while substitution reactions can produce various substituted amines .

Scientific Research Applications

2,6-Dimethylheptan-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylheptan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylheptan-4-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Properties

IUPAC Name

2,6-dimethylheptan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N.ClH/c1-7(2)5-9(10)6-8(3)4;/h7-9H,5-6,10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIOSNBDDPBLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130996-65-5
Record name 2,6-dimethylheptan-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2,6 -dimethyl-4 -heptanone (2.84 g, 20 mmol), ammonium acetate (15.4 g, 200 mmol) and sodium cyanoborohydride (0.93 g, 14 mmol) in methanol (75 mL) was stirred at room temperature for 20 hours. After cooling in an ice bath, the reaction mixture was acidified with concentrated HCl and concentrated under reduced pressure at 35° . The residue was partitioned between ethyl ether and water and the aqueous portion removed and made basic with 40% NaOH solution. Product was extracted into ethyl ether which was then washed with brine, dried (Na2SO4), filtered and concentrated to 1.22 g of product. Conversion to the HCl salt and recrystallation from MeOH-EtOAc gave 1.04 of pure HCl salt, mp 248°-50° dec.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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